N4,N4-Dimethylpyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

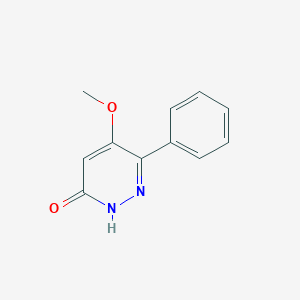

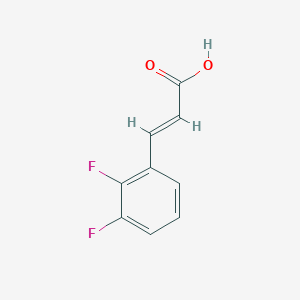

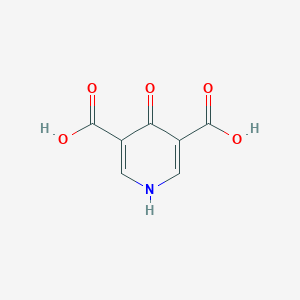

“N4,N4-Dimethylpyrimidine-4,6-diamine” is a chemical compound with the molecular formula C6H10N4 . It is used in various chemical reactions and has a molecular weight of 138.17 .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 1,4-dioxane and 1,2-dimethoxyethane at 150°C for 10 minutes . The reaction mixture is then cooled and filtered, and the filter cake is washed with dichloromethane. The combined organics are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by reverse phase HPLC to give the title compound .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9) .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 138.17 . The compound has a high GI absorption and is not a BBB permeant . It is not a substrate or inhibitor of various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.35 .Scientific Research Applications

Medicinal Chemistry and Pharmacology

Pyrimidine derivatives, including N4,N4-Dimethylpyrimidine-4,6-diamine, are crucial in medicinal chemistry due to their diverse biological activities. Research highlights the significance of the pyrimidine nucleus and its derivatives across a broad spectrum of pharmacological activities. Pyrimidine compounds are known to exhibit antimicrobial, anticancer, anti-inflammatory, antitubercular, anticonvulsant, antihypertensive, anthelmintic, antidepressant, analgesic, and anti-hyperglycemic activities. The structure-activity relationships (SAR) of these derivatives indicate that the position of substituents on the pyrimidine ring greatly influences their biological activities, opening avenues for the development of new therapeutic agents based on pyrimidine scaffolds (Natarajan et al., 2022).

Organic Synthesis

In organic synthesis, the regioselectivity of bromination in unsymmetrical dimethylpyridines, closely related to pyrimidine chemistry, demonstrates the nuanced control achievable in the functionalization of heterocyclic compounds. These insights are valuable for the synthesis of complex organic molecules, where precision in functional group placement is crucial for achieving desired pharmacological effects (Thapa et al., 2014).

Environmental and Material Sciences

The study of soil organic nitrogen, including heterocyclic compounds like pyrimidines, underscores the importance of these nitrogenous bases in ecological and agricultural sciences. Understanding the chemistry of soil nitrogen, particularly the roles of pyrimidine derivatives, is fundamental for enhancing crop nutrition and managing soil health (Schulten & Schnitzer, 1997).

Advanced Materials

Pyrimidine derivatives are explored for their potential in creating advanced materials, including optoelectronic applications. The ability of these compounds to form both coordination and hydrogen bonds makes them suitable for use as sensing probes and in the development of optical sensors. This application is particularly relevant in the creation of novel materials for electronics and sensing technologies (Jindal & Kaur, 2021).

Safety and Hazards

properties

IUPAC Name |

4-N,4-N-dimethylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-3-5(7)8-4-9-6/h3-4H,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAEUTEMXFHEUJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36314-80-4 |

Source

|

| Record name | 4-N,4-N-dimethylpyrimidine-4,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione 3-oxide](/img/structure/B351335.png)

![7-Phenylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B351366.png)

![2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one](/img/structure/B351373.png)